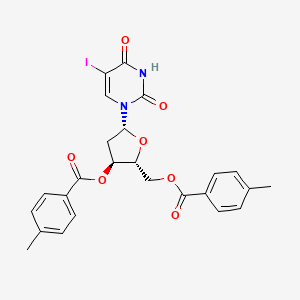
2'-Deoxy-5-iodouridine 3',5'-di-p-toluate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is a derivative of 2’-Deoxy-5-iodouridine, a nucleoside analog known for its antiviral properties. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-Deoxy-5-iodouridine with p-toluoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds at the 3’ and 5’ positions can be hydrolyzed under acidic or basic conditions to yield 2’-Deoxy-5-iodouridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted nucleosides.
Hydrolysis: The major product is 2’-Deoxy-5-iodouridine.
Scientific Research Applications
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate involves its incorporation into DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the inhibition of viral DNA synthesis. This compound acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-iodouridine: A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: Used in gene sequencing and antiviral research.
5-Iodo-2’-deoxyuridine: Known for its antiviral activity against herpes simplex virus.
Uniqueness
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is unique due to its dual protection at the 3’ and 5’ positions, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Properties
Molecular Formula |
C25H23IN2O7 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1 |
InChI Key |
OENJVMKAWHZWNP-PWRODBHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
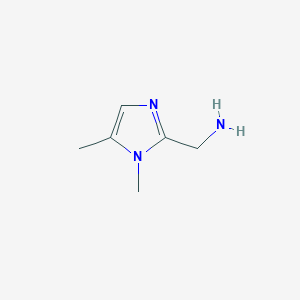
![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
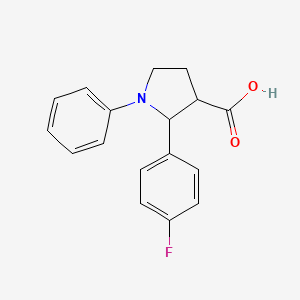
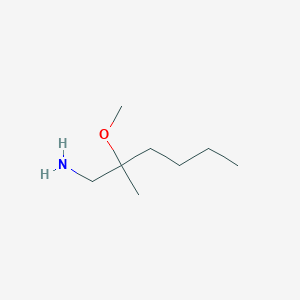
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)

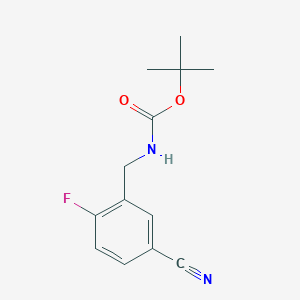
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
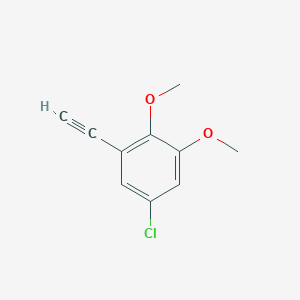
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
